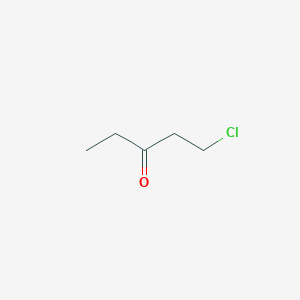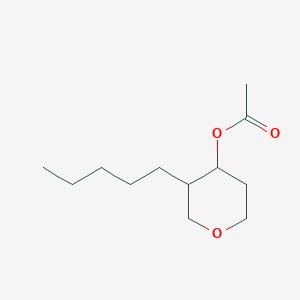
Tetrahydro-3-pentyl-2H-pyran-4-yl acetate
Vue d'ensemble
Description
Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, also known as 3-Pentyltetrahydropyran-4-yl acetate, is a chemical compound with the formula C12H22O3 and a molecular weight of 214.3013 . It is used in laboratory chemicals and synthesis of substances . It has a floral type odor and is used as a fragrance agent .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The exact 3D structure is not provided in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 214.3013 . Unfortunately, the search results do not provide further details on its physical and chemical properties.Applications De Recherche Scientifique
Chemical Composition and Properties :
- A study on the marine fungus Penicillium sp. identified compounds including butyl 2-(4-oxo-5,6-dihydro-2H-pyran-3-yl) acetate, which shares structural similarities with Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, highlighting the diversity of compounds derived from marine organisms (Wu et al., 2010).
Synthesis and Applications in Organic Chemistry :
- Vanadium(III) Chloride (VCl3) has been found to be an efficient reagent for introducing Tetrahydrofuran-based acetal protecting groups for alcohols, indicating its relevance in synthetic organic chemistry (Das et al., 2007).
- The compound 8-O-Acetyl-8-epi-9-deoxygoniopypyrone, which contains a Tetrahydro-2H-pyran structure, was isolated from Goniothalamus macrophyllus, demonstrating the use of such structures in natural product synthesis (Fun et al., 2012).
Biocatalytic Synthesis :
- A biocatalytic procedure for synthesizing key lactonized statin side chain intermediates from acetate precursors involves structures related to Tetrahydro-2H-pyran, highlighting the biocatalytic applications of these compounds (Troiani et al., 2011).
Fragrance Industry Applications :
- In the fragrance industry, the stereoisomers of fragrances like Jasmal® were prepared using enzymatic resolutions of alcohols that include this compound, demonstrating its application in creating distinct olfactory experiences (Abate et al., 2006).
Catalysis in Chemical Synthesis :
- The synthesis of polyfunctionalized 4H-pyrans and tetrahydrobenzo[b]pyrans with the help of molecular sieve-supported zinc catalysts involves structures akin to Tetrahydro-2H-pyran, illustrating its role in facilitating complex chemical reactions (Magyar & Hell, 2018).
Potential in Pharmaceutical Development :
- Research into the synthesis and molecular structure of complex organic compounds involving Tetrahydro-pyran-4-yl ester structures reveals potential applications in the development of pharmaceuticals (Wei et al., 2006).
Safety and Hazards
According to the safety data sheet, Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is not classified as a hazardous substance or mixture . In case of exposure, it is recommended to move the person to fresh air if inhaled, wash off with soap and plenty of water if it comes in contact with skin, rinse thoroughly with plenty of water for at least 15 minutes if it comes in contact with eyes, and consult a physician .
Propriétés
IUPAC Name |
(3-pentyloxan-4-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-4-5-6-11-9-14-8-7-12(11)15-10(2)13/h11-12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRVCSJJKWDZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1COCCC1OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044556 | |
| Record name | Tetrahydro-3-pentyl-2H-pyran-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Pentitol, 1,5-anhydro-2,4-dideoxy-2-pentyl-, 3-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
18871-14-2 | |
| Record name | 4-Acetoxy-3-pentyltetrahydropyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18871-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetoxy-3-pentyltetrahydropyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018871142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentitol, 1,5-anhydro-2,4-dideoxy-2-pentyl-, 3-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrahydro-3-pentyl-2H-pyran-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-3-pentyl-2H-pyran-4-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


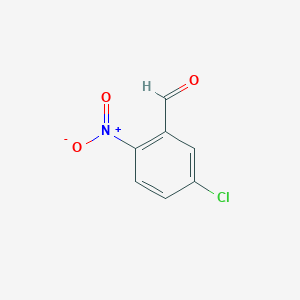


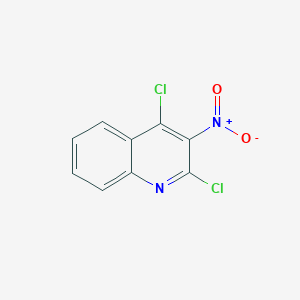
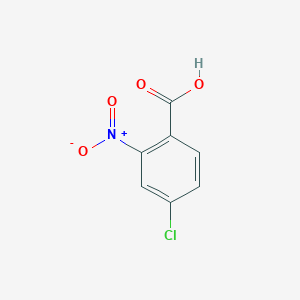
![3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione](/img/structure/B146359.png)
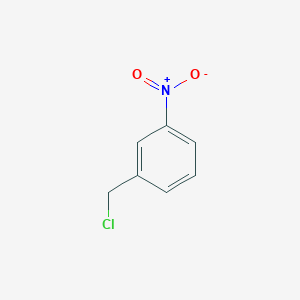
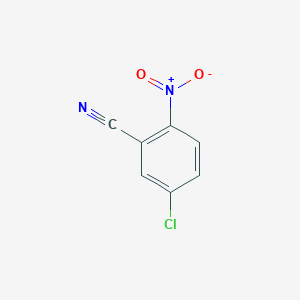

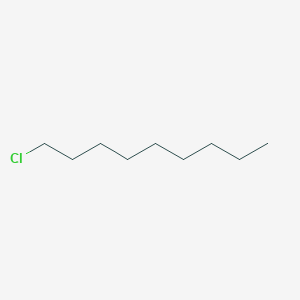
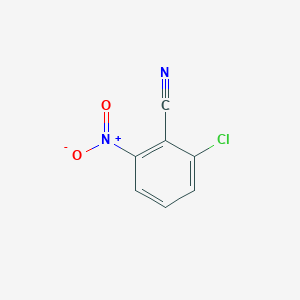
![(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B146370.png)
